molecular formula C22H20FNO4S B4985201 ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate

ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B4985201
M. Wt: 413.5 g/mol
InChI Key: SWCABGJXOPGLPH-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

The synthesis of ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate involves several steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a reaction between a β-ketoester and elemental sulfur can yield the thiophene ring.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting a fluorophenol with an appropriate leaving group on the thiophene ring.

    Acetamido Group Addition: The acetamido group can be added through an amide formation reaction. This typically involves reacting an amine with an acyl chloride or anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce specific functional groups, such as the ester or amide groups, to their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could lead to its use in the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Industry: The compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-(4-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Aminothiophene: A thiophene derivative with an amino group.

    Thiophene-3-carboxamide: A thiophene derivative with a carboxamide group.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S/c1-3-27-22(26)20-18(15-6-4-14(2)5-7-15)13-29-21(20)24-19(25)12-28-17-10-8-16(23)9-11-17/h4-11,13H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCABGJXOPGLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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